(2S,5S)-5-(6-aminopurin-9-yl)-4-azidooxy-2-(hydroxymethyl)oxolan-3-ol

Description

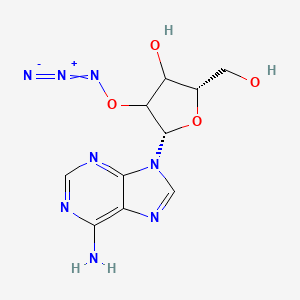

Le composé (2S,5S)-5-(6-aminopurin-9-yl)-4-azidooxy-2-(hydroxyméthyl)oxolan-3-ol est une molécule organique complexe avec des applications significatives dans divers domaines scientifiques. Ce composé présente une base purique, un groupe azido et un groupe hydroxyméthyl, ce qui en fait une molécule polyvalente pour la recherche et les applications industrielles.

Propriétés

Formule moléculaire |

C10H12N8O4 |

|---|---|

Poids moléculaire |

308.25 g/mol |

Nom IUPAC |

(2S,5S)-5-(6-aminopurin-9-yl)-4-azidooxy-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H12N8O4/c11-8-5-9(14-2-13-8)18(3-15-5)10-7(22-17-16-12)6(20)4(1-19)21-10/h2-4,6-7,10,19-20H,1H2,(H2,11,13,14)/t4-,6?,7?,10-/m0/s1 |

Clé InChI |

ZSEBAIXTXBHMQP-AMKBJPJNSA-N |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3C(C([C@@H](O3)CO)O)ON=[N+]=[N-])N |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)ON=[N+]=[N-])N |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du (2S,5S)-5-(6-aminopurin-9-yl)-4-azidooxy-2-(hydroxyméthyl)oxolan-3-ol implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Les étapes clés comprennent :

Formation de la base purique : La base purique est synthétisée par une série de réactions impliquant la condensation de dérivés de la formamide.

Introduction du groupe azido : Le groupe azido est introduit par des réactions de substitution nucléophile, utilisant souvent l'azoture de sodium comme réactif.

Formation du cycle oxolan : Le cycle oxolan est formé par des réactions de cyclisation, souvent dans des conditions acides ou basiques.

Hydroxyméthylation : Le groupe hydroxyméthyl est introduit par des réactions d'hydroxyméthylation, utilisant généralement le formaldéhyde comme réactif.

Méthodes de production industrielle

La production industrielle de ce composé implique la mise à l'échelle des voies de synthèse mentionnées ci-dessus. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour garantir une qualité constante.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

(2S,5S)-5-(6-aminopurin-9-yl)-4-azidooxy-2-(hydroxyméthyl)oxolan-3-ol a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.

Biologie : Étudié pour son potentiel comme sonde biochimique en raison de ses groupes fonctionnels uniques.

Médecine : Investigé pour son potentiel comme agent thérapeutique, en particulier dans la recherche antivirale et anticancéreuse.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme d'action du (2S,5S)-5-(6-aminopurin-9-yl)-4-azidooxy-2-(hydroxyméthyl)oxolan-3-ol implique son interaction avec des cibles moléculaires spécifiques. Le groupe azido peut participer à des réactions de chimie cliquable, formant des liaisons triazoles stables. La base purique peut interagir avec les acides nucléiques, inhibant potentiellement la réplication virale ou la prolifération des cellules cancéreuses.

Applications De Recherche Scientifique

(2S,5S)-5-(6-aminopurin-9-yl)-4-azidooxy-2-(hydroxymethyl)oxolan-3-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe due to its unique functional groups.

Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (2S,5S)-5-(6-aminopurin-9-yl)-4-azidooxy-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The purine base can interact with nucleic acids, potentially inhibiting viral replication or cancer cell proliferation.

Comparaison Avec Des Composés Similaires

Composés similaires

(2S,5S)-5-(6-aminopurin-9-yl)-2-(hydroxyméthyl)oxolan-3-ol : Il manque le groupe azido, ce qui le rend moins polyvalent pour les applications de chimie cliquable.

(2S,5S)-5-(6-aminopurin-9-yl)-4-azidooxy-2-méthyl-oxolan-3-ol : Il a un groupe méthyle au lieu d'un groupe hydroxyméthyl, affectant sa réactivité et sa solubilité.

Unicité

(2S,5S)-5-(6-aminopurin-9-yl)-4-azidooxy-2-(hydroxyméthyl)oxolan-3-ol est unique en raison de la présence à la fois du groupe azido et du groupe hydroxyméthyl, ce qui permet une large gamme de modifications chimiques et d'applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.